N-(4-chlorophenyl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is classified as a thioacetamide derivative. It belongs to the family of imidazole-containing compounds, which are known for their diverse biological properties. The compound's molecular formula is , and its molecular weight is approximately 433.95 g/mol. This compound is primarily used in research settings and is not intended for therapeutic applications.
The synthesis of N-(4-chlorophenyl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves several key steps:
The molecular structure of N-(4-chlorophenyl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide features a complex arrangement that includes:
The structural formula can be represented using various notations:
InChI=1S/C24H20ClN3OS/c1-17-8-5-6-13-21(17)28-22(18-9-3-2-4-10-18)15-26-24(28)30-16-23(29)27-20-12-7-11-19(25)14-20/h2-15H,16H2,1H3,(H,27,29)
This detailed representation highlights key functional groups and their connectivity within the molecule .
N-(4-chlorophenyl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to optimize its pharmacological properties.
The mechanism of action for N-(4-chlorophenyl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide largely depends on its specific biological targets. Generally, imidazole derivatives interact with various enzymes, receptors, or proteins, modulating their activity:
The physical and chemical properties of N-(4-chlorophenyl)-2-((5-pheny1-(o-tolyl)-1H-imidazol -2 - yl )thio )acetamide include:
Property | Value |
---|---|
Molecular Weight | 433.95 g/mol |
Melting Point | 145–147 °C |
Solubility | Soluble in DMSO and methanol |
Appearance | Crystalline solid |
These properties indicate its stability under standard laboratory conditions and potential solubility profiles for biological assays.
N-(4-chlorophenyl)-2-((5-pheny1-(o-tolyl)-1H-imidazol -2 - yl )thio )acetamide has several scientific applications:
CAS No.:
CAS No.:
CAS No.: 84962-75-4
CAS No.: 270928-69-3
CAS No.: 4461-52-3